molecular formula C24H18N5O6P B14170564 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid CAS No. 923298-10-6

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid

Cat. No.: B14170564
CAS No.: 923298-10-6
M. Wt: 503.4 g/mol
InChI Key: IHCZGMVXDIPYNI-UHFFFAOYSA-N
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Description

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two indole units and a nitroquinoxaline core. The presence of phosphoric acid further enhances its chemical properties, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline typically involves the electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. This reaction is often catalyzed by taurine in water, which serves as a green catalyst and solvent, respectively . The reaction conditions are optimized to achieve high yields and broad functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic substitution reactions using automated reactors. The use of green catalysts and solvents, such as taurine and water, is emphasized to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indole derivatives.

Scientific Research Applications

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline stands out due to its unique combination of indole units and a nitroquinoxaline core, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activities make it a valuable compound for various scientific research applications.

Properties

CAS No.

923298-10-6

Molecular Formula

C24H18N5O6P

Molecular Weight

503.4 g/mol

IUPAC Name

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;phosphoric acid

InChI

InChI=1S/C24H15N5O2.H3O4P/c30-29(31)14-9-10-21-22(11-14)28-24(18-13-26-20-8-4-2-6-16(18)20)23(27-21)17-12-25-19-7-3-1-5-15(17)19;1-5(2,3)4/h1-13,25-26H;(H3,1,2,3,4)

InChI Key

IHCZGMVXDIPYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CNC6=CC=CC=C65.OP(=O)(O)O

Origin of Product

United States

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